Cas no 878714-40-0 (3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID)

3-Methyl-4-((pyridin-3-ylmethyl)amino)benzoic acid is a benzoic acid derivative featuring a pyridinylmethylamino substituent at the 4-position and a methyl group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for drug development, particularly in the design of enzyme inhibitors or receptor modulators. The presence of both a carboxylic acid and a pyridine moiety enhances its versatility in synthetic applications, enabling further functionalization or coordination chemistry. Its well-defined structure and moderate polarity make it suitable for use in intermediate synthesis, with potential applications in targeting biologically relevant pathways.
3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID structure
878714-40-0 structure
Product name:3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID
CAS No:878714-40-0
MF:C14H14N2O2
MW:242.273
MDL:MFCD07395218
CID:3030984
PubChem ID:6472108

3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID
    • AKOS000284338
    • MLS001208864
    • Benzoic acid, 3-methyl-4-[(3-pyridinylmethyl)amino]-
    • 3-methyl-4-[(3-pyridinylmethyl)amino]benzoic acid
    • 3-Methyl-4-((pyridin-3-ylmethyl)amino)benzoicacid
    • 878714-40-0
    • STK283667
    • SMR000524929
    • HMS2848N09
    • 3-methyl-4-(pyridin-3-ylmethylamino)benzoic acid
    • 3-methyl-4-[(pyridin-3-ylmethyl)amino]benzoic acid
    • AN-465/43369323
    • CHEMBL1868704
    • 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
    • MDL: MFCD07395218
    • Inchi: InChI=1S/C14H14N2O2/c1-10-7-12(14(17)18)4-5-13(10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3,(H,17,18)
    • InChI Key: KGPWPUWDOGLDKM-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1NCC2=CN=CC=C2)C(=O)O

Computed Properties

  • Exact Mass: 242.105527694Da
  • Monoisotopic Mass: 242.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 62.2Ų

3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
019492-1g
3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
878714-40-0
1g
$485.00 2023-09-11

Additional information on 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID

Research Briefing on 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID (CAS: 878714-40-0): Recent Advances and Applications

In recent years, the compound 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID (CAS: 878714-40-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings, highlighting its synthesis, mechanism of action, and potential clinical applications.

The compound 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID is a benzoic acid derivative with a pyridinylmethylamino substituent at the 4-position. Its molecular structure suggests potential interactions with biological targets, particularly enzymes and receptors involved in inflammatory and oncogenic pathways. Recent studies have focused on optimizing its synthesis to improve yield and purity, with notable advancements in green chemistry approaches that reduce environmental impact.

One of the key areas of research has been the exploration of its pharmacological properties. In vitro studies have demonstrated that this compound exhibits inhibitory activity against specific kinases, which are critical in signal transduction pathways associated with cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID effectively inhibits the activity of protein kinase C (PKC) isoforms, suggesting its potential as an anti-cancer agent. Further mechanistic studies are underway to elucidate its selectivity and off-target effects.

Beyond oncology, this compound has also been investigated for its anti-inflammatory properties. A recent preclinical study highlighted its ability to modulate the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. These findings position it as a candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. However, further in vivo studies are required to validate these effects and assess its safety profile.

In addition to its therapeutic potential, researchers have also explored the compound's utility in chemical biology as a probe for studying enzyme mechanisms. Its structural versatility allows for modifications that can be tailored to target specific enzymes, making it a valuable tool in drug discovery. For example, a 2024 study utilized derivatives of 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID to investigate the substrate specificity of cytochrome P450 enzymes, shedding light on their catalytic mechanisms.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 3-METHYL-4-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID (CAS: 878714-40-0) represents a multifaceted molecule with significant potential in both therapeutic and research applications. Ongoing studies continue to uncover its mechanistic insights and expand its utility, positioning it as a noteworthy candidate in the evolving landscape of chemical biology and pharmaceutical innovation.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica